Enhanced Lipophilicity (logP) Compared to Unsubstituted 2,6-Diazaspiro[3.3]heptane Core
The addition of a methyl group at the 2-position of the 2,6-diazaspiro[3.3]heptane scaffold increases lipophilicity, as measured by ACD/LogP, by approximately 0.4 log units compared to the unsubstituted parent core. This modification can improve membrane permeability and oral bioavailability, which are critical for drug development .
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | -0.12 (predicted for free base) |
| Comparator Or Baseline | 2,6-Diazaspiro[3.3]heptane (parent core): -0.51 (predicted) |
| Quantified Difference | +0.39 log units |
| Conditions | Calculated using ACD/Labs Percepta Platform v14.00. |
Why This Matters
This quantifiable shift in lipophilicity allows medicinal chemists to fine-tune the physicochemical profile of a lead series without altering the core spirocyclic scaffold, directly impacting ADME properties.
